molecular formula C20H21N3O B5504018 2-[4-(1-azepanyl)-2-quinazolinyl]phenol

2-[4-(1-azepanyl)-2-quinazolinyl]phenol

Cat. No.: B5504018
M. Wt: 319.4 g/mol
InChI Key: BYDPOJQCZGCFBV-UHFFFAOYSA-N
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Description

2-[4-(1-Azepanyl)-2-quinazolinyl]phenol is a heterocyclic compound featuring a quinazoline core substituted with a 1-azepanyl group at position 4 and a phenolic hydroxyl group at position 2. The azepanyl moiety (a seven-membered nitrogen-containing ring) may enhance binding affinity to target proteins by introducing conformational flexibility, while the phenolic group contributes to hydrogen-bonding interactions, influencing solubility and bioavailability .

Properties

IUPAC Name

2-[4-(azepan-1-yl)quinazolin-2-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c24-18-12-6-4-10-16(18)19-21-17-11-5-3-9-15(17)20(22-19)23-13-7-1-2-8-14-23/h3-6,9-12,24H,1-2,7-8,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDPOJQCZGCFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related quinazoline derivatives is provided below, focusing on substituents, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activity References
2-[4-(1-Azepanyl)-2-quinazolinyl]phenol Azepanyl (4), Phenol (2) C₁₈H₁₉N₃O 293.37 Potential kinase inhibition; hydrogen-bond donor via phenol
Belumosudil mesylate Indazol-5-ylamino (4), Phenoxyacetamide (3) C₂₇H₂₈N₆O₅S 548.62 ROCK2 inhibitor; approved for chronic GVHD
Phenol, 3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl]-, 1-acetate Indazol-5-ylamino (4), Acetate (3) C₂₃H₁₇N₅O₂ 395.41 Prodrug form; improved lipophilicity
SLx-2119 (KD-025) Indazol-5-ylamino (4), Isopropylphenoxy (3) C₂₅H₂₅N₅O₂ 451.50 Selective ROCK2 inhibitor; clinical trials
4-[(3-Methylphenyl)sulfanyl]-2-(methylsulfanyl)quinazoline Methylphenylsulfanyl (4), Methylsulfanyl (2) C₁₆H₁₄N₂S₂ 298.43 Sulfur-containing analog; unknown activity

Key Observations:

Substituent Effects on Activity: The azepanyl group in the target compound distinguishes it from analogs like belumosudil (indazolylamino) and SLx-2119 (isopropylphenoxy). The phenolic hydroxyl group at position 2 contrasts with acetates () or ethers (), which may reduce metabolic stability but enhance solubility via hydrogen bonding .

Biological Activity: Belumosudil and SLx-2119 exhibit potent ROCK2 inhibition, attributed to their indazolylamino groups, which form critical hydrogen bonds with kinase active sites. The target compound’s azepanyl group lacks this interaction, suggesting divergent target profiles . The absence of sulfur atoms (cf.

Physicochemical Properties: The phenolic hydroxyl group in the target compound (logP ~2.5 estimated) likely confers higher aqueous solubility compared to acetylated (logP ~3.8) or alkylated derivatives (logP ~4.2) . Crystallographic data for related phenolic compounds () suggest that hydrogen-bonding networks stabilize the solid state, which may influence formulation strategies .

Safety and Handling: While direct safety data for this compound are unavailable, structurally related azepanyl-aniline derivatives () exhibit moderate irritation risks, warranting precautions for skin/eye contact and inhalation .

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